4-Nitro-2-propoxyaniline
CAS No.: 105168-92-1
Cat. No.: VC20810408
Molecular Formula: C9H12N2O3
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105168-92-1 |
---|---|
Molecular Formula | C9H12N2O3 |
Molecular Weight | 196.2 g/mol |
IUPAC Name | 4-nitro-2-propoxyaniline |
Standard InChI | InChI=1S/C9H12N2O3/c1-2-5-14-9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5,10H2,1H3 |
Standard InChI Key | DXGYNRACFIAKQY-UHFFFAOYSA-N |
SMILES | CCCOC1=C(C=CC(=C1)[N+](=O)[O-])N |
Canonical SMILES | CCCOC1=C(C=CC(=C1)[N+](=O)[O-])N |
Introduction
Chemical Structure and Properties
Molecular Structure
4-Nitro-2-propoxyaniline has the molecular formula C9H12N2O3, with a molecular weight of approximately 196.20 g/mol. This is identical to its isomer 5-Nitro-2-propoxyaniline . The compound features a benzene ring with an amino group (-NH2), a propoxy group (-OCH2CH2CH3) at the ortho position to the amino group, and a nitro group (-NO2) at the para position to the amino group. This arrangement of functional groups creates a unique electronic distribution across the molecule, influencing its physical and chemical properties.
Physical Properties
The physical properties of 4-Nitro-2-propoxyaniline can be estimated based on its structural features and comparison with similar compounds. As a reference, its positional isomer 5-Nitro-2-propoxyaniline is a solid with a melting point of 49°C and a solubility of 0.136 mg/mL at 20°C . The table below compares the estimated properties of 4-Nitro-2-propoxyaniline with known properties of related compounds:
The positional difference of the nitro group between the 4- and 5-position would likely result in slightly different physical properties, particularly affecting crystalline structure, melting point, and solubility due to altered intermolecular hydrogen bonding patterns and dipole moments.
Chemical Properties
4-Nitro-2-propoxyaniline contains three functional groups that significantly influence its chemical behavior:
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The amino group (-NH2): Acts as a nucleophile and can participate in various reactions including acylation, alkylation, and diazotization.
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The nitro group (-NO2): Strongly electron-withdrawing, activating the ring toward nucleophilic aromatic substitution while deactivating it toward electrophilic aromatic substitution. The nitro group can also be reduced to form an amino group.
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The propoxy group (-OCH2CH2CH3): Electron-donating by resonance, enhancing the nucleophilicity of the ring positions ortho and para to it.
The combination of these groups creates a compound with dual character: nucleophilic at the amino group and potentially electrophilic at positions influenced by the nitro group.
Synthesis and Preparation
Synthetic Routes
Several synthetic routes can be theoretically employed to prepare 4-Nitro-2-propoxyaniline:
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Nitration of 2-propoxyaniline: Selective nitration at the para position using controlled conditions and mild nitrating agents.
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Alkoxylation of 4-nitro-2-aminophenol: Reaction of 4-nitro-2-aminophenol with 1-bromopropane in the presence of a base such as potassium carbonate.
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Reduction of 2-propoxy-4-nitronitrobenzene: Selective reduction of one nitro group in 2-propoxy-1,4-dinitrobenzene.
Each of these routes presents different challenges regarding selectivity, yield, and purity of the final product.
Industrial Production Methods
Industrial production of 4-Nitro-2-propoxyaniline would likely employ optimized versions of the synthetic routes described above, with careful consideration given to:
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Scalability: Continuous flow reactors might be utilized to ensure consistent quality and yield.
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Reagent handling: Safe handling of nitrating agents and reduction processes would be critical in industrial settings.
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Purification techniques: Methods such as recrystallization, column chromatography, or fractional distillation would be employed to obtain high-purity product.
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Environmental considerations: Green chemistry principles might be applied to minimize waste and reduce the environmental impact of the synthesis.
Chemical Reactions
Types of Reactions
4-Nitro-2-propoxyaniline can participate in various chemical reactions due to its functional groups:
Reduction Reactions
The nitro group can be reduced to form 4-amino-2-propoxyaniline (a diamine). This reduction can be accomplished using:
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Catalytic hydrogenation (H₂ with Pd/C or Pt)
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Chemical reducing agents (Fe/HCl, Zn/HCl, or Na₂S)
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Selective reducing agents (SnCl₂)
Substitution Reactions
The amino group can undergo:
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N-acylation to form amides
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N-alkylation to form secondary or tertiary amines
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Diazotization followed by various transformations (Sandmeyer reactions)
Oxidation Reactions
Oxidation can lead to:
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Formation of azo compounds
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Degradation of the propoxy side chain
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Oxidation of the amino group under certain conditions
Common Reagents and Conditions
The table below summarizes common reagents and conditions for reactions involving 4-Nitro-2-propoxyaniline:
Reaction Type | Reagents | Conditions | Expected Products |
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Nitro Reduction | H₂, Pd/C | Room temperature, atmospheric pressure | 4-Amino-2-propoxyaniline |
Nitro Reduction | Fe, HCl | Reflux, aqueous conditions | 4-Amino-2-propoxyaniline |
N-Acetylation | Acetic anhydride | Room temperature, basic conditions | N-(4-Nitro-2-propoxyphenyl)acetamide |
Diazotization | NaNO₂, HCl | 0-5°C, aqueous conditions | 4-Nitro-2-propoxydiazonium chloride |
O-Dealkylation | BBr₃ | -78°C to room temperature, DCM | 4-Nitro-2-hydroxylaniline |
Major Products
The major products formed from reactions of 4-Nitro-2-propoxyaniline include:
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4-Amino-2-propoxyaniline: Formed by reduction of the nitro group, this diamine can serve as an intermediate for dyes and pharmaceutical compounds.
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N-Substituted derivatives: Various amides, carbamates, or alkylated amines formed by reactions at the amino group.
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Diazonium salts and their derivatives: Formed by diazotization of the amino group, these can be transformed into halides, cyano compounds, or hydroxyl derivatives.
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Coupling products: Azo compounds formed by reaction of the diazonium salt with aromatic compounds containing activating groups.
Applications and Research
Research Implications
Research on 4-Nitro-2-propoxyaniline and similar compounds has several implications:
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Structure-activity relationships: Understanding how the position of substituents affects biological activity or material properties.
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Synthetic methodology development: Exploring selective functionalization of complex aromatic systems.
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Spectroscopic studies: Investigating the electronic effects of differently positioned substituents on spectroscopic properties.
Biological Activity and Toxicology
Toxicological Considerations
As with many nitroaromatic compounds, 4-Nitro-2-propoxyaniline likely presents certain toxicological concerns:
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Metabolic activation: Nitro groups can undergo metabolic reduction to form reactive intermediates.
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Potential mutagenicity: Nitroaromatic compounds often show mutagenic potential in various test systems.
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Environmental persistence: These compounds may resist biodegradation and persist in the environment.
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Handling precautions: Appropriate safety measures would be necessary when working with this compound, including avoiding skin contact and inhalation.
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